N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-((4-hydroxychroman-4-yl)methyl)oxalamide
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Overview
Description
N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-((4-hydroxychroman-4-yl)methyl)oxalamide is a synthetic compound that has garnered interest in various fields of scientific research due to its unique structural features and potential biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-((4-hydroxychroman-4-yl)methyl)oxalamide typically involves the following steps:
Formation of the benzo[d][1,3]dioxole moiety: This can be achieved through the cyclization of catechol derivatives with formaldehyde under acidic conditions.
Synthesis of the 4-hydroxychroman moiety: This involves the condensation of resorcinol with an appropriate aldehyde, followed by cyclization under basic conditions.
Coupling of the two moieties: The benzo[d][1,3]dioxole and 4-hydroxychroman moieties are linked through an oxalamide bridge, which can be formed by reacting the corresponding amines with oxalyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors for better control of reaction conditions and scaling up the synthesis to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-((4-hydroxychroman-4-yl)methyl)oxalamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group in the chroman moiety can be oxidized to form a ketone.
Reduction: The oxalamide bridge can be reduced to form the corresponding amine.
Substitution: The aromatic rings in both moieties can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Electrophilic substitution reactions can be carried out using reagents like bromine or nitric acid under appropriate conditions.
Major Products
Oxidation: Formation of ketones or quinones.
Reduction: Formation of amines.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anticancer, antimicrobial, and antioxidant properties.
Industry: Potential use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-((4-hydroxychroman-4-yl)methyl)oxalamide involves its interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites or modulate receptor activity by interacting with receptor binding sites. The exact pathways and targets can vary depending on the specific biological activity being studied.
Comparison with Similar Compounds
Similar Compounds
- N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(4-hydroxyphenyl)oxalamide
- N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(4-methoxychroman-4-yl)methyl)oxalamide
Uniqueness
N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-((4-hydroxychroman-4-yl)methyl)oxalamide is unique due to the presence of both the benzo[d][1,3]dioxole and 4-hydroxychroman moieties, which confer distinct chemical reactivity and potential biological activities. This combination is not commonly found in other similar compounds, making it a valuable subject for further research.
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-N'-[(4-hydroxy-2,3-dihydrochromen-4-yl)methyl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O6/c23-18(21-10-13-5-6-16-17(9-13)28-12-27-16)19(24)22-11-20(25)7-8-26-15-4-2-1-3-14(15)20/h1-6,9,25H,7-8,10-12H2,(H,21,23)(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WABDGRCIAIJMKF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=CC=CC=C2C1(CNC(=O)C(=O)NCC3=CC4=C(C=C3)OCO4)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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